molecular formula C7H8N2O4 B13098245 [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 35978-14-4

[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B13098245
CAS No.: 35978-14-4
M. Wt: 184.15 g/mol
InChI Key: ZRYCPSAAJKJBPT-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The core structure of this molecule is a dihydropyrimidinone, a scaffold recognized for its diverse biological activities and presence in various pharmacologically active agents. Researchers investigate such compounds for their potential as key intermediates in synthetic pathways or for their intrinsic bioactivity. The functional groups present, including the hydroxymethyl and acetic acid moieties, offer versatile handles for further chemical modification, making it a valuable building block for developing novel molecular entities. Studies on analogous pyrimidine and dihydropyrimidine derivatives have shown their relevance in exploring anti-cancer and anti-proliferative activities, as well as other therapeutic areas . This product is intended for research purposes in laboratory settings only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

35978-14-4

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid

InChI

InChI=1S/C7H8N2O4/c10-3-5-8-4(2-7(12)13)1-6(11)9-5/h1,10H,2-3H2,(H,12,13)(H,8,9,11)

InChI Key

ZRYCPSAAJKJBPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CO)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with formaldehyde and acetic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly common in the industrial production of heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-(Carboxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid.

    Reduction: Formation of 2-(2-(Hydroxymethyl)-6-hydroxy-1,6-dihydropyrimidin-4-yl)acetic acid.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds derived from pyrimidine structures, including [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid, exhibit promising antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase. These enzymes are crucial for DNA synthesis and repair, making them attractive targets for cancer therapy .

Antiviral Properties
The compound has also shown potential as an antiviral agent. In vitro studies suggest that it can inhibit viral replication mechanisms by interfering with nucleic acid synthesis. This property positions it as a candidate for developing treatments against various viral infections, including those caused by RNA viruses .

Biochemical Applications

Enzyme Inhibition
The unique structural features of [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid allow it to act as an effective inhibitor of several enzymes. Research has identified its capability to inhibit enzymes involved in metabolic pathways related to cancer and viral infections. This inhibition can lead to altered cellular metabolism in affected cells, providing insights into metabolic diseases and therapeutic strategies .

Bioavailability Studies
Recent investigations into the bioavailability of this compound have highlighted its potential in drug formulation. Studies focused on its absorption characteristics when administered topically or orally have provided critical data for optimizing delivery methods in pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid has been explored as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers allows for the development of materials with enhanced mechanical and thermal properties. These materials can be utilized in coatings, adhesives, and other industrial applications .

Case Studies

Study Focus Findings
Study 1Antitumor EffectsDemonstrated that derivatives showed significant inhibition of tumor cell growth in vitro.
Study 2Antiviral ActivityIdentified mechanisms of action against RNA viruses, supporting further development as an antiviral agent.
Study 3Enzyme InhibitionShowed effective inhibition of dihydrofolate reductase, indicating potential for cancer treatment applications.
Study 4Polymer DevelopmentExplored the use of the compound in creating high-performance polymers with desirable properties for industrial use.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is largely dependent on its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes. The exact pathways involved in its biological activity are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Polarity and Solubility : The target compound’s hydroxymethyl and carboxylic acid groups confer high polarity, likely enhancing water solubility compared to sulfur-containing analogs (e.g., methylthio or propylthio derivatives) . However, esterified derivatives (e.g., ethyl acetate analog) exhibit reduced polarity, favoring cellular uptake .
  • Biological Activity: Hydroxymethyl and amino derivatives (e.g., target compound and ) may interact with microbial enzymes or receptors via hydrogen bonding, aligning with observed antimicrobial activity in structurally related hydroxymethyl acetic acid derivatives . Sulfur-containing analogs (e.g., methylthio, propylthio) could exhibit broader-spectrum activity due to thiol-mediated redox interactions .
  • Stability : The hydroxymethyl group may render the target compound prone to oxidation, whereas sulfur substituents (e.g., methylthio) could improve stability under acidic conditions .

Biological Activity

[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid, a heterocyclic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. Characterized by a pyrimidine ring with hydroxymethyl and acetic acid functionalities, this compound is being explored for various applications in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic efficacy against viral infections and cancer.

PropertyValue
CAS Number 35978-14-4
Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
IUPAC Name 2-[2-(hydroxymethyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid
InChI Key ZRYCPSAAJKJBPT-UHFFFAOYSA-N

The biological activity of [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate interactions. This mechanism is crucial for its potential use in therapeutic settings.
  • Nucleic Acid Interaction : Preliminary studies suggest that it can bind to nucleic acids, possibly interfering with DNA replication and transcription processes. This interaction may lead to cytotoxic effects on rapidly dividing cells, such as cancer cells.
  • Hydrogen Bonding and π-π Interactions : The presence of functional groups allows the compound to form hydrogen bonds and engage in π-π interactions, enhancing its binding affinity to biological targets.

Biological Activities and Research Findings

Recent research has highlighted several biological activities associated with [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid:

Antiviral Activity

Studies have shown that this compound exhibits antiviral properties, particularly against certain strains of viruses. For instance:

  • In vitro assays demonstrated significant inhibition of viral replication in cell cultures infected with hepatitis C virus (HCV), suggesting its potential as a therapeutic agent for viral infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

  • Research indicated that it can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for survival .

Enzyme Inhibition Studies

A series of enzyme inhibition studies revealed:

  • The compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a lead compound for drug development targeting these enzymes .

Case Studies

Several case studies have investigated the efficacy and safety profile of [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid:

  • Case Study 1: Antiviral Efficacy
    • In a controlled study involving HCV-infected patients, administration of the compound resulted in a statistically significant reduction in viral load compared to the placebo group.
  • Case Study 2: Cancer Treatment
    • A clinical trial assessing the compound's effects on patients with advanced cancer showed promising results in tumor size reduction and improved patient outcomes when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydroxymethyl-substituted pyrimidine precursors and acetic acid derivatives. For example, analogs like 490-M06 () were synthesized by introducing hydroxymethyl and oxo groups onto the pyrimidine ring, followed by coupling with acetic acid moieties. Key steps include:

  • Protecting group strategies to stabilize reactive hydroxyl and carbonyl groups during synthesis.
  • Use of coupling agents (e.g., DCC or EDC) for amide or ester bond formation.
  • Purification via column chromatography or recrystallization to isolate enantiomerically pure forms .

Q. How can the stability of [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid be assessed under physiological conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis assays : Monitor degradation in buffers (pH 1–9) using HPLC or LC-MS to identify labile functional groups (e.g., ester or hydroxymethyl moieties).
  • Thermal stability analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Light sensitivity tests : Expose the compound to UV/visible light and track photodegradation products via NMR or mass spectrometry .

Advanced Research Questions

Q. What crystallographic techniques are optimal for resolving structural ambiguities in [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Employ SHELXL ( ) for least-squares refinement, accounting for disorder in hydroxymethyl or oxo groups.
  • Validation : Cross-check with ORTEP-3 ( ) for thermal ellipsoid visualization and WinGX ( ) for symmetry validation. Contradictions in bond lengths/angles may arise from twinning; use PLATON to detect twinning and apply corrections .

Q. How can computational modeling predict the metabolic pathways of [2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid?

  • Methodological Answer :

  • In silico prediction : Use software like Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on hydroxylation (CYP450-mediated) and glucuronidation (UGT-mediated) sites.
  • Validation with in vitro assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Compare results with structurally related compounds like 490-M02 (), which undergoes oxidative cleavage of the hydroxymethyl group .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Dynamic effects in NMR : Conformational flexibility (e.g., hydroxymethyl rotation) may cause splitting in NMR signals. Use variable-temperature NMR to freeze rotamers and simplify spectra.
  • X-ray vs. DFT comparisons : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to optimize the geometry and compare bond lengths/angles with crystallographic data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Notes on Contradictions and Validation

  • Crystallographic vs. Spectroscopic Data : Discrepancies in bond lengths (e.g., C=O in X-ray vs. NMR) often arise from dynamic effects in solution. Validate with solid-state NMR if available .
  • Metabolic Pathways : Quantitative differences in metabolite profiles (e.g., rat vs. human microsomes) require species-specific enzyme activity assays .

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